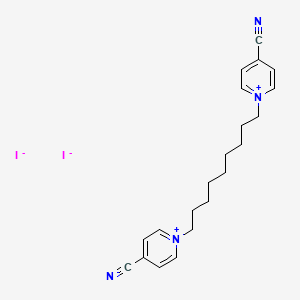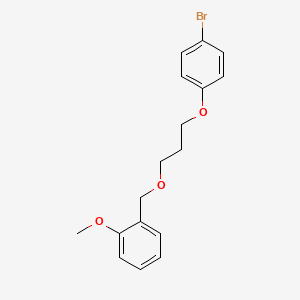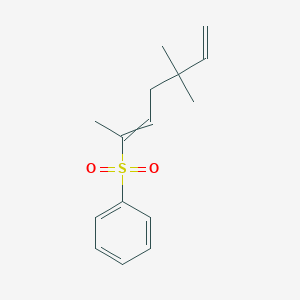
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzene ring and a hepta-diene chain with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene typically involves the reaction of 2-sulfonyl dienes with alkenes through cycloaddition reactions. These reactions can be carried out under various conditions, often involving the use of catalysts to enhance the reaction rate and selectivity . The cycloaddition reactions are generally performed at elevated temperatures and may require specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzene derivatives, and various cyclic compounds resulting from cycloaddition reactions .
Aplicaciones Científicas De Investigación
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The diene structure allows for participation in cycloaddition reactions, forming new cyclic compounds. These interactions are governed by the compound’s electronic structure and the nature of the reacting partners .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylsulfonyl-1,3-butadiene: Similar in structure but with different reactivity and applications.
3-Phenylsulfanyl-1,3-butadiene: Another related compound with distinct regioselectivity in cycloaddition reactions.
Uniqueness
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is unique due to its specific combination of a sulfonyl group and a hepta-diene chain, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in research and industry.
Propiedades
Número CAS |
646504-90-7 |
|---|---|
Fórmula molecular |
C15H20O2S |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5,5-dimethylhepta-2,6-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-5-15(3,4)12-11-13(2)18(16,17)14-9-7-6-8-10-14/h5-11H,1,12H2,2-4H3 |
Clave InChI |
RXHWOINZRWSGBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C)C=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
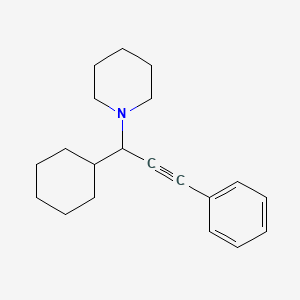
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
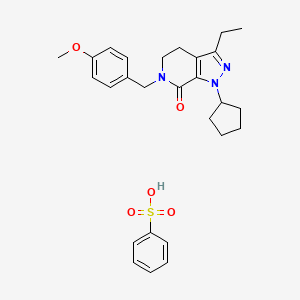

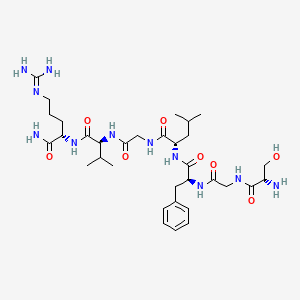
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
